REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[N:6]1.Cl>C1COCC1>[N+:10]([C:8]1[CH:7]=[N:6][N:5]([CH2:4][CH:3]=[O:2])[CH:9]=1)([O-:12])=[O:11]
|
Name
|
|
Quantity
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2.65 g
|
Type
|
reactant
|
Smiles
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COC(CN1N=CC(=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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34 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
After stirring at 80° C. for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to reach rt
|
Type
|
CUSTOM
|
Details
|
freeze-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |